molecular formula C36H39N3O6 B590241 Dehydro lercanidipine CAS No. 887769-34-8

Dehydro lercanidipine

カタログ番号 B590241
CAS番号: 887769-34-8
分子量: 609.723
InChIキー: JIWNIVBUTXSUBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dehydro Lercanidipine is the main metabolite of Lercanidipine , an antihypertensive drug . It is a dihydropyridine calcium channel blocker .


Molecular Structure Analysis

The molecular formula of Dehydro Lercanidipine is C36 H39 N3 O6 . Its molecular weight is 609.71 .

科学的研究の応用

Nephrology: Nephroprotective Potential

Dehydro lercanidipine has been studied for its nephroprotective properties, particularly in the context of chronic kidney disease (CKD). It acts as a third-generation dihydropyridine (DHP) blocker of calcium channels, which helps in reducing tissue inflammation and tubulointerstitial fibrosis, thus contributing to a decrease in proteinuria . The drug’s high lipophilicity and vascular selectivity make it a candidate for further research in hypertensive patients with coexisting CKD .

Cardiology: Cardiovascular Applications

In cardiology, Dehydro lercanidipine is utilized for its antihypertensive effects. It has been shown to reduce blood pressure by dilating both efferent and afferent glomerular arteries while maintaining intraglomerular capillary pressure . Its potential in reducing cardiovascular events in patients with isolated systolic hypertension, especially in elderly and high-risk patients, is a significant area of research .

Neurology: Neuroprotective Effects

Research indicates that Dehydro lercanidipine may have neuroprotective effects. It has been explored for its potential to ameliorate doxorubicin-induced neuroinflammation and maintain expressions of choline acetyltransferase, which is crucial for cognitive functions . This suggests a promising avenue for the use of Dehydro lercanidipine in neurology.

Oncology: Cancer Treatment Adjunct

Dehydro lercanidipine has been investigated for its role in enhancing the cytotoxicity of proteasome inhibitors like bortezomib in cancer cells. It does so by inducing paraptosis, which involves severe vacuolation derived from the endoplasmic reticulum and mitochondria, leading to enhanced endoplasmic reticulum stress and mitochondrial Ca2+ overload . This synergistic effect could be beneficial in solid tumor treatments.

Endocrinology: Renal and Blood Pressure Management

In endocrinology, Dehydro lercanidipine’s ability to manage blood pressure and protect renal function is of interest. It has been paired with angiotensin-converting enzyme inhibitors like enalapril to reduce proteinuria and preserve renal function, which is crucial for patients at renal risk .

Pharmacology: Drug Delivery and Pharmacokinetics

The pharmacological applications of Dehydro lercanidipine include its influence on drug delivery systems and pharmacokinetics. Studies have focused on its solubility and the impact of polymorphism and particle size on its absorption and efficacy . Understanding these factors is essential for optimizing its therapeutic use.

作用機序

Target of Action

Dehydro lercanidipine, like its parent compound lercanidipine, is a third-generation dihydropyridine (DHP) blocker of calcium channels . Its primary targets are the L-type and T-type calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for the contractile processes of the myocardial smooth muscle cells .

Biochemical Pathways

The inhibition of calcium influx by dehydro lercanidipine affects several biochemical pathways. It has been shown to reduce tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria . Moreover, it exhibited antioxidative effects and increased expression of molecules responsible for repairing damaged tissues . It also decreased cell proliferation, preventing thickening of the vascular lumen .

Pharmacokinetics

Lercanidipine, the parent compound, is known to have a bioavailability of approximately 10% due to the first-pass effect . It is also highly protein-bound (>98%) and primarily metabolized by the CYP3A4 enzyme . The elimination half-life of lercanidipine is between 8-10 hours, and it is excreted in urine (50%) .

Action Environment

The action, efficacy, and stability of dehydro lercanidipine can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the solubility of the drug, which in turn can affect its bioavailability . Furthermore, the presence of other drugs can also influence the action of dehydro lercanidipine. For example, co-administration of lercanidipine with simvastatin resulted in a significant increase in the bioavailability of simvastatin .

Safety and Hazards

The safety data sheet for Dehydro Lercanidipine indicates that it is harmful if swallowed .

将来の方向性

Research on Lercanidipine has shown its potential nephroprotective properties . Further studies on Lercanidipine and its potential in hypertensive patients with coexisting chronic kidney disease are required . Another study suggests that the development of nanocrystals by antisolvent precipitation procedure using methanol as solvent, water as antisolvent, and low amounts of PVP K30 as stabilizer is a very promising and effective method to increase the dissolution rate of Lercanidipine .

特性

IUPAC Name

3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30H,20-21,23H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWNIVBUTXSUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydro lercanidipine

CAS RN

887769-34-8
Record name Lercandipine Hydrochloride Impurity D
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。